Cas no 2375262-01-2 (6-(Fluoromethyl)-1-azaspiro[3.3]heptane)
6-(Fluoromethyl)-1-azaspiro[3.3]heptane Chemical and Physical Properties
Names and Identifiers
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- 6-(Fluoromethyl)-1-azaspiro[3.3]heptane
- EN300-7465847
- EN300-7443892
- 2378501-30-3
- 2375262-01-2
- (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane
-
- Inchi: 1S/C7H12FN/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5H2
- InChI Key: POUJVPMUMVTUEJ-UHFFFAOYSA-N
- SMILES: N1C2(CC(CF)C2)CC1
Computed Properties
- Exact Mass: 129.095377549g/mol
- Monoisotopic Mass: 129.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 181.1±5.0 °C(Predicted)
- pka: 11.17±0.40(Predicted)
6-(Fluoromethyl)-1-azaspiro[3.3]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7443892-0.05g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 0.05g |
$1068.0 | 2025-03-11 | |
| Enamine | EN300-7443892-0.1g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 0.1g |
$1119.0 | 2025-03-11 | |
| Enamine | EN300-7443892-0.25g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 0.25g |
$1170.0 | 2025-03-11 | |
| Enamine | EN300-7443892-0.5g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 0.5g |
$1221.0 | 2025-03-11 | |
| Enamine | EN300-7443892-1.0g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 1.0g |
$1272.0 | 2025-03-11 | |
| Enamine | EN300-7443892-2.5g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 2.5g |
$2492.0 | 2025-03-11 | |
| Enamine | EN300-7443892-5.0g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 5.0g |
$3687.0 | 2025-03-11 | |
| Enamine | EN300-7443892-10.0g |
6-(fluoromethyl)-1-azaspiro[3.3]heptane |
2375262-01-2 | 95.0% | 10.0g |
$5467.0 | 2025-03-11 |
6-(Fluoromethyl)-1-azaspiro[3.3]heptane Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 6-(Fluoromethyl)-1-azaspiro[3.3]heptane
Introduction to 6-(Fluoromethyl)-1-azaspiro[3.3]heptane (CAS No. 2375262-01-2)
6-(Fluoromethyl)-1-azaspiro[3.3]heptane, with the CAS number 2375262-01-2, is a novel and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure and the presence of a fluoromethyl group, which imparts distinct chemical and biological properties. The spirocyclic framework, specifically the 1-azaspiro[3.3]heptane moiety, provides a rigid and conformationally constrained scaffold that can influence the compound's pharmacological profile.
The introduction of a fluoromethyl group into the molecular structure of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane is particularly noteworthy. Fluorine atoms are known for their ability to modulate the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. In this context, the fluoromethyl group in 6-(Fluoromethyl)-1-azaspiro[3.3]heptane is expected to enhance its pharmacokinetic properties and improve its potential as a therapeutic agent.
Recent studies have explored the potential applications of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane in various therapeutic areas. One notable area of research is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are important targets for drug discovery. The rigid and conformationally constrained nature of the spirocyclic scaffold in 6-(Fluoromethyl)-1-azaspiro[3.3]heptane makes it an attractive candidate for designing GPCR ligands with high selectivity and potency.
In addition to its potential as a GPCR modulator, 6-(Fluoromethyl)-1-azaspiro[3.3]heptane has also been investigated for its anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that 6-(Fluoromethyl)-1-azaspiro[3.3]heptane exhibits anti-inflammatory effects by inhibiting key inflammatory mediators, such as cytokines and chemokines, without causing significant toxicity.
The synthesis of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane has been optimized using modern synthetic methodologies, ensuring high yields and purity levels suitable for further biological evaluation. One common approach involves the use of transition-metal-catalyzed reactions to construct the spirocyclic core, followed by selective functionalization to introduce the fluoromethyl group. These synthetic strategies not only facilitate the preparation of gram quantities of the compound but also allow for the synthesis of structurally related analogs for structure-activity relationship (SAR) studies.
The pharmacokinetic profile of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane has been extensively studied to understand its behavior in biological systems. In vitro assays have demonstrated that the compound exhibits favorable solubility and permeability characteristics, which are essential for oral bioavailability. Additionally, metabolic stability studies have shown that 6-(Fluoromethyl)-1-azaspiro[3.3]heptane is resistant to rapid metabolism by cytochrome P450 enzymes, suggesting a longer half-life in vivo.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane. Early-phase trials have focused on assessing the compound's pharmacokinetics and safety profile in healthy volunteers. Preliminary results indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings provide a strong foundation for advancing 6-(Fluoromethyl)-1-azaspiro[3.3]heptane into later-stage clinical trials targeting specific diseases.
In conclusion, 6-(Fluoromethyl)-1-azaspiro[3.3]heptane (CAS No. 2375262-01-2) represents a promising candidate in the development of novel therapeutic agents for various diseases. Its unique chemical structure, combined with favorable pharmacological properties, positions it as a valuable tool for further research and drug discovery efforts. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is anticipated that 6-(Fluoromethyl)-1-azaspiro[3.3]heptane will play an increasingly important role in advancing medical treatments.
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